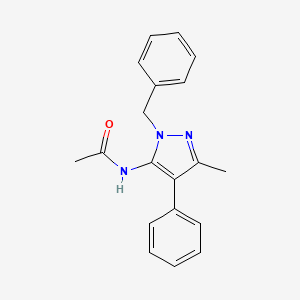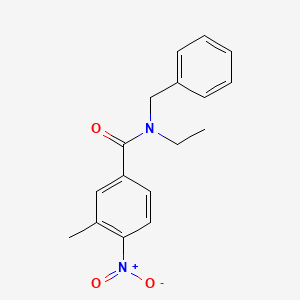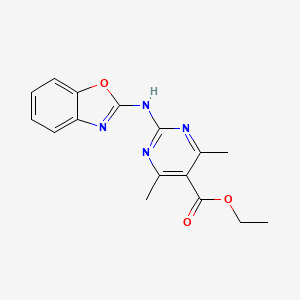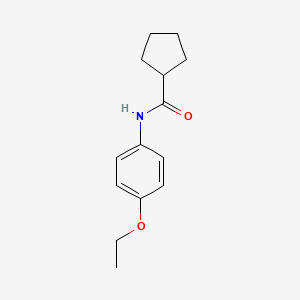![molecular formula C11H16N2OS B5795769 N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea, also known as METU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields. In
Wirkmechanismus
The exact mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is not yet fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also work by modulating the activity of certain receptors in the brain.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, making it a good choice for long-term experiments. However, one of the limitations of using N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is that its exact mechanism of action is not yet fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea. One area of research that is particularly promising is in the development of new cancer treatments. N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have anti-cancer properties, and further research could help to identify the most effective ways to use this compound for cancer treatment.
Another area of research that is promising is in the treatment of neurological disorders. Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has neuroprotective properties, and further research could help to identify the most effective ways to use this compound for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is a promising compound that has a range of potential applications in scientific research. Its ease of synthesis and purification, as well as its anti-cancer and neuroprotective properties, make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and to identify the most effective ways to use this compound for scientific research purposes.
Synthesemethoden
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea involves the reaction of 4-methoxyphenethylamine with methyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea. This synthesis method has been well-established in the literature and is relatively straightforward, making it a popular choice for researchers who need to obtain N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea for their experiments.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have anti-cancer properties, particularly against breast cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory diseases.
Another area of research where N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has shown promise is in the treatment of neurological disorders. Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has neuroprotective properties and may be effective in treating conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-11(15)13-8-7-9-3-5-10(14-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROENYXFRISITLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)

![7-(2-methoxybenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5795707.png)
![ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795712.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5795715.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5795721.png)


![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)

![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)
